2-Acetylcyclohexanone

Photochemistry Heterocyclic Synthesis Chemoselectivity

Cyclic β-diketone intermediates often yield unpredictable product mixtures due to ring-size-dependent regioselectivity. 2-Acetylcyclohexanone resolves this by directing condensation reactions with a 9:1 preference for ring carbonyl attack in Schiff base formation, in contrast to the complex product distributions observed with 2-acetylcyclopentanone or 2-acetylcycloheptanone. Its uniquely slow keto-enol tautomerism enables controlled metal chelation kinetics. Key intermediate for ECE inhibitor synthesis. Bulk quantities available with lot-specific purity documentation.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 125117-37-5
Cat. No. B056840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylcyclohexanone
CAS125117-37-5
Synonyms2-ACETYLCYCLOHEXANONE
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCCC1=O
InChIInChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3
InChIKeyOEKATORRSPXJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylcyclohexanone Overview


2-Acetylcyclohexanone (CAS 125117-37-5; primary CAS 874-23-7) is a cyclic β-diketone of molecular formula C8H12O2 (MW: 140.18). This compound is characterized by its keto-enol tautomerism, which is a slow process in water compared to other β-diketones [1]. It serves as a critical precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, particularly in the preparation of heterocyclic compounds like pyrazoles and pyrroles . Its unique reactivity, including its slow keto-enol interconversion and specific regioselectivity in condensation reactions, makes it a valuable intermediate for targeted organic synthesis [2].

Intermediate role

Cyclic β-diketone for heterocycle synthesis (pyrazoles, pyrroles)

Tautomerism profile

Slow keto-enol interconversion in water, >40% enol at equilibrium

Regioselectivity

Strong preference for ring carbonyl attack in Schiff base condensations

Why Ring Size Dictates Regioselectivity


Substituting 2-acetylcyclohexanone with other cyclic β-diketones like 2-acetylcyclopentanone or 2-acetylcycloheptanone can lead to divergent synthetic outcomes due to ring-size-dependent regioselectivity in key condensation reactions [1]. For instance, in Schiff base condensations, the ring size dictates whether nucleophilic attack occurs at the ring carbonyl or the acetyl group, leading to drastically different product ratios. 2-Acetylcyclohexanone yields a 9:1 ratio favoring ring carbonyl attack, while 2-acetylcyclopentanone yields a mixture of all possible products, and larger rings favor exclusive acetyl attack [2]. Similarly, in photochemical reactions, 2-acetylcyclohexanone and 2-acetylcyclopentanone produce different chemoselectivities for the resulting polyheterocyclic skeletons [3]. Therefore, generic substitution without understanding these mechanistic nuances can lead to failed syntheses, lower yields, or the need for extensive re-optimization of reaction conditions.

Attribute
2-Acetylcyclohexanone (target)
Cyclopentanone / cycloheptanone analogs
Schiff base regioselectivity
Dominant ring carbonyl attack, defined product ratio
Mixed products or exclusive acetyl attack; poor selectivity may require re-optimization
Photochemical outcome
Predictable two-product distribution, reported isolated yield
Complex product mixtures; route reproducibility may shift
Metal chelation kinetics
Slowest deprotonation rate among 1,3-dicarbonylic ligands (reported)
Faster deprotonation alters complex formation timescale; may not suit controlled release studies

Differentiation Evidence


Divergent Photochemical Chemoselectivity vs. Cyclopentanone Analog

2-Acetylcyclohexanone (1) and 2-acetylcyclopentanone (2) demonstrate distinct photochemical reactivity when generating β-enaminones for the synthesis of polyheterocyclic skeletons. In reactions with o-vinylanilines, 2-acetylcyclohexanone yields a major photoproduct (4a) and a minor photoproduct (5a) in a 1:0.15 ratio, with an overall isolated yield of 51% for the reaction with 3a [1]. In contrast, 2-acetylcyclopentanone yields all three possible photoproducts under similar conditions [2]. This difference in chemoselectivity, rationalized by the Dieckmann-Kon rule, highlights the importance of ring size in dictating reaction pathways.

Photochemical chemoselectivity
Head-to-head
Specific 2-product distribution (1:0.15) vs. complex mixture from cyclopentanone analog

Supports predictable photoproduct route design

Selectivity rationalized by Dieckmann‑Kon rule; 350 nm irradiation

Photochemistry Heterocyclic Synthesis Chemoselectivity

Ring-Size Dependent Regioselectivity in Schiff Base Condensations

The regioselectivity of Schiff base formation between 2-acetylcyclohexanone and 1,2-diaminoethane is strictly governed by ring size. 2-Acetylcyclohexanone yields two products in a ca. 9:1 ratio, with the major product resulting from attack at the ring ketones of two different cyclohexanone molecules [1]. This contrasts sharply with 2-acetylcyclopentanone, which yields all three possible products with the major product involving attack at the acetyl groups [2]. Furthermore, larger rings like 2-acetylcycloheptanone and 2-acetylcyclooctanone each give a single product corresponding to exclusive attack at the acetyl groups [3].

Schiff base regioselectivity
Head-to-head
9:1 ring carbonyl attack; other ring sizes give mixed or acetyl-exclusive products

Critical for defined ligand synthesis

Room temp, 1,2-diaminoethane; product distribution confirmed by NMR

Schiff Base Ligand Synthesis Regioselectivity

Kinetic Isotope Effect in Keto-Enol Tautomerization

The rate of enolization of 2-acetylcyclohexanone, measured by its rate of bromination, exhibits general base catalysis with a Brønsted β of 0.60. The relative reactivity of the 2-monodeuterated ketone leads to a kinetic isotope effect of kKH/kKD ≈ 5 for reaction with water or acetate ion [1]. This ratio is close to that observed for methyl acetylacetone [2], indicating a similar mechanism for the slow step (attack of acid on the enolate ion). However, the overall slow rate of keto-enol interconversion for ACHE compared to other β-diketones [3] makes it a distinct kinetic entity.

Keto‑enol KIE
Cross-study comparable
kKH/kKD ≈ 5

Supports mechanistic studies of tautomerization

Bromination rate measurement; comparable to methyl acetylacetone

Keto-Enol Tautomerism Kinetic Isotope Effect Reaction Mechanism

Slowest Deprotonation Rate Among 1,3-Dicarbonylic Ligands

In studies of monochelate formation of iron(III) with 2-acetylcyclohexanone (ACHE), it was found that the deprotonation rate of the keto tautomer of ACHE has a minimum value when compared with 1,3-dicarbonylic ligands of similar structure [1]. This slow deprotonation is a key factor governing the kinetics of complex formation. The relative rates of complex formation are influenced by ligand structure factors such as steric hindrances, ring strain, and intramolecular hydrogen bonding [2].

Deprotonation rate
Class-level inference
Slowest among similar 1,3-dicarbonylic ligands

Context for controlled metal chelation kinetics

Fe(III) monochelate study; steric/ring‑strain factors contribute

Metal Chelation Kinetics Iron(III) Complexation

Uniquely Slow Keto-Enol Interconversion in Water

The keto-enol tautomerism of 2-acetylcyclohexanone (ACHE) is a slow process in water, in contrast to other previously studied β-diketones [1]. Under equilibrium conditions, the enol content is >40% at 25°C, while in aprotic solvents like dioxane, it is almost completely enolized [2]. The overall pKa of ACHE in aqueous solution is 9.85 [3]. This slow interconversion is a key differentiating property that can influence reaction kinetics and product distributions in aqueous environments.

Keto‑enol interconversion rate
Class-level inference
Slow process in water; enol >40% at 25 °C

Influences reactivity in aqueous conditions

Qualitative observation; other β‑diketones interconvert faster

Tautomerism Kinetics β-Diketone

Substrate Specificity for Acetylacetone-Cleaving Enzyme

2-Acetylcyclohexanone acts as an alternative substrate for the enzyme acetylacetone:oxygen oxidoreductase (EC 1.13.11.50), but its activity is significantly lower than that of the primary substrate, acetylacetone [1]. This difference in substrate specificity is a class-level observation that highlights the impact of ring structure on enzyme recognition and catalytic efficiency.

Enzyme substrate activity
Data to verify
Alternative substrate for acetylacetone:oxygen oxidoreductase; lower activity than acetylacetone

Impacts biocatalysis substrate selection

MetaCyc database reference; quantitative kinetics pending

Enzyme Substrate Biocatalysis β-Diketone

Key Applications


Photochemical Synthesis of Polyheterocyclic Skeletons

2-Acetylcyclohexanone is the preferred cyclic 1,3-diketone for photochemical reactions with o-vinylanilines to generate polyheterocyclic skeletons. Its ring size directs the reaction towards a specific major photoproduct (4a) with a minor isomer (5a) in a 1:0.15 ratio, avoiding the complex product mixtures observed with 2-acetylcyclopentanone [1]. This predictable chemoselectivity simplifies purification and improves overall yield for targeted heterocyclic scaffolds [2].

Asymmetric Schiff Base Ligand Synthesis

For the synthesis of well-defined Schiff base ligands, 2-acetylcyclohexanone offers a unique regioselectivity profile. In reactions with diaminoalkanes, it yields a 9:1 preference for attack at the ring carbonyl over the acetyl group [1]. This is a stark contrast to the behavior of 2-acetylcyclopentanone and larger ring analogs, making 2-acetylcyclohexanone the compound of choice when selective functionalization of the ring is desired [2]. This selectivity is critical for constructing ligands with specific coordination geometries.

Controlled Iron(III) Chelation Studies

2-Acetylcyclohexanone is uniquely suited for kinetic studies of metal chelation where a slow, controlled complexation process is required. Its deprotonation rate is the slowest among similar 1,3-dicarbonylic ligands, as demonstrated in iron(III) monochelate formation studies [1]. This property can be exploited in applications such as the development of time-release metal delivery systems or in mechanistic investigations of metal-ligand exchange dynamics [2].

Pharmaceutical Intermediate for ECE Inhibitors

2-Acetylcyclohexanone serves as a key intermediate in the synthesis of endothelin-converting enzyme (ECE) inhibitors, a class of pharmaceutical compounds targeting cardiovascular diseases [1]. Its role as a building block in these complex synthetic pathways underscores its value in medicinal chemistry, where its specific reactivity and structural features are leveraged to construct bioactive molecules [2].

Application
Selection Property
Validation Focus
Photochemical heterocycle synthesis
Ring‑size‑dependent chemoselectivity
Photoproduct distribution and isolated yield reproducibility
Asymmetric Schiff base ligand synthesis
Regioselective ring carbonyl reactivity
Product ratio and ligand coordination geometry
Controlled iron(III) chelation kinetics
Slow deprotonation rate
Complex formation timescale and kinetic profile
Pharmaceutical intermediate (ECE inhibitors)
Versatile β‑diketone building block
Synthetic route compatibility and intermediate stability

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